Product packaging for Zeaxanthin Myristate Palmitate(Cat. No.:)

Zeaxanthin Myristate Palmitate

Cat. No.: B15295321
M. Wt: 1017.6 g/mol
InChI Key: JURQNOBIQIIXQC-HQNVZGCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeaxanthin Myristate Palmitate (CAS 115095-08-4) is a diester form of the xanthophyll carotenoid zeaxanthin, where the hydroxyl groups are esterified with myristic and palmitic fatty acids. This specific molecular configuration, with a formula of C70H112O4 and a molecular weight of 1017.64 g/mol, significantly influences its chemical properties and research applications . In nature, zeaxanthin predominantly exists in esterified forms, and this compound is of high interest to nutritional scientists and biochemists due to its enhanced stability and bioavailability compared to the free carotenoid . The primary research value of this compound lies in its application to study carotenoid absorption and metabolism. Evidence from human intervention studies indicates that esterified forms of zeaxanthin exhibit significantly higher bioavailability than their free counterparts, a critical factor for research into nutrient delivery and efficacy . The presence of saturated fatty acids, like myristate and palmitate, further augments this bioavailability by promoting the formation of smaller mixed micelles in the intestine, thereby facilitating more efficient incorporation into the lipid transport system . Research into this compound is pivotal for advancing the understanding of ocular health. Zeaxanthin, along with its isomer lutein, selectively accumulates in the macula of the human retina, where it acts as a potent antioxidant, quenching free radicals and filtering high-energy blue light . The concentration of these carotenoids in the macula can be up to 1000-fold higher than in other tissues, and their presence is clinically relevant for protecting against oxidative stress and age-related macular degeneration (AMD) . Investigating the esterified form provides insights into how to effectively increase the macular pigment optical density through dietary or supplemental means. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human consumption as a dietary supplement. Proper storage conditions, typically cold-chain transportation and frozen storage, are recommended to maintain the stability and integrity of this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H112O4 B15295321 Zeaxanthin Myristate Palmitate

Properties

Molecular Formula

C70H112O4

Molecular Weight

1017.6 g/mol

IUPAC Name

[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-tetradecanoyloxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl] hexadecanoate

InChI

InChI=1S/C70H112O4/c1-13-15-17-19-21-23-25-26-28-30-32-34-36-48-68(72)74-64-54-62(8)66(70(11,12)56-64)52-50-60(6)46-40-44-58(4)42-38-37-41-57(3)43-39-45-59(5)49-51-65-61(7)53-63(55-69(65,9)10)73-67(71)47-35-33-31-29-27-24-22-20-18-16-14-2/h37-46,49-52,63-64H,13-36,47-48,53-56H2,1-12H3/b38-37+,43-39+,44-40+,51-49+,52-50+,57-41+,58-42+,59-45+,60-46+/t63-,64-/m1/s1

InChI Key

JURQNOBIQIIXQC-HQNVZGCUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)/C)/C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)C)C)C

Origin of Product

United States

Natural Occurrence and Distribution in Biological Matrices

Zeaxanthin (B1683548) myristate palmitate is found across different biological systems, from horticultural crops to microorganisms. Its presence is often part of a complex mixture of other carotenoids and their esters.

Horticultural Crops (e.g., Capsicum annuum cultivars, Tagetes erecta)

The fruit of Capsicum annuum, commonly known as red pepper or paprika, is a significant natural source of zeaxanthin esters. scispace.commdpi.com Within these fruits, zeaxanthin myristate palmitate has been identified as one of the many carotenoid diesters. mdpi.com The process of fruit ripening in Capsicum species is directly linked to the esterification of xanthophylls like zeaxanthin, which contributes to the vibrant red and orange hues. scispace.com In ripe peppers, a substantial portion of the total carotenoids exists in these esterified forms, enhancing their stability and liposolubility. mdpi.com For instance, in some red pepper extracts, capsanthin (B1668288) esterified with lauric, myristic, and palmitic acids are predominant, alongside various zeaxanthin esters. scispace.com

Tagetes erecta, or the marigold flower, is another well-known horticultural source rich in xanthophyll esters. fao.org While lutein (B1675518) esters are the major component, a smaller but significant proportion of zeaxanthin diesters is also present. fao.org These esters are typically formed with a variety of saturated fatty acids, with myristic and palmitic acid being common. fao.orgresearchgate.net The extraction from marigold petals yields an oleoresin that contains a mixture of these compounds. fao.orgfao.org

Table 1: Presence of Zeaxanthin Esters in Horticultural Crops

Crop Species Common Name Presence of this compound/Related Esters
Red Pepper Capsicum annuum Paprika, Chili Pepper Confirmed presence of zeaxanthin myristate-palmitate. mdpi.com
Marigold Tagetes erecta Marigold Contains zeaxanthin diesters with myristic and palmitic acids. fao.org

Algal and Microbial Sources

While specific identification of this compound in algae and microbes is less documented, these organisms are recognized as significant producers of its precursor, zeaxanthin. nih.govresearchgate.net Many microalgae species are known to accumulate high levels of zeaxanthin, particularly under stress conditions. nih.govnih.gov This unesterified zeaxanthin serves as the direct substrate for esterification. Some bacteria, such as those from the genus Flavobacterium, are also known producers of zeaxanthin. nih.gov The potential for these microorganisms to esterify zeaxanthin with fatty acids like myristic and palmitic acid exists, given their metabolic capabilities, though it is not as extensively studied as in plants.

Table 2: Microbial Sources of the Precursor Zeaxanthin

Organism Type Example Genera/Species Key Compound Produced
Microalgae Chlorella, Scenedesmus, Spirulina Zeaxanthin nih.gov
Bacteria Flavobacterium multivorum Zeaxanthin nih.gov

Tissue-Specific Localization within Organisms (e.g., Chromoplasts)

In plants, the accumulation of zeaxanthin esters, including this compound, is localized within specific cellular compartments. During the ripening of fruits like Capsicum annuum, chloroplasts transform into chromoplasts. scispace.comnih.gov This transformation is a key process where the synthesis and deposition of large amounts of carotenoids, including the esterified forms of zeaxanthin, occur. scispace.com The esterification process itself is directly linked to the biogenesis of these chromoplasts. scispace.com This localization within the chromoplasts serves to sequester the lipophilic carotenoid esters in a stable environment.

Biosynthetic Precursors and Pathways in Natural Producers

The biosynthesis of this compound begins with the production of its core components: zeaxanthin and the fatty acids myristate and palmitate. Zeaxanthin is synthesized via the carotenoid biosynthetic pathway, which is a branch of the terpenoid pathway. researchgate.net The initial precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are used to form geranylgeranyl pyrophosphate (GGPP). researchgate.net Through a series of enzymatic reactions involving phytoene (B131915) synthase, phytoene desaturase, ζ-carotene desaturase, and lycopene (B16060) β-cyclase, lycopene is converted to β-carotene. nih.gov Finally, the hydroxylation of β-carotene by β-carotene hydroxylase yields zeaxanthin. nih.gov

The fatty acids, myristic acid and palmitic acid, are synthesized through the fatty acid synthase (FAS) complex. Once both zeaxanthin and the fatty acids (in their activated form as acyl-CoA) are available, the esterification is catalyzed by specific acyltransferases. This final step, where myristoyl-CoA and palmitoyl-CoA are transferred to the hydroxyl groups of zeaxanthin, results in the formation of this compound.

Environmental and Genetic Factors Influencing Natural Accumulation

The accumulation of zeaxanthin esters in plants is influenced by a combination of environmental and genetic factors.

Genetic Factors: The genetic makeup of a plant cultivar is a primary determinant of its carotenoid profile. mdpi.comnih.gov Different cultivars of Capsicum annuum, for example, exhibit significant variations in their total carotenoid content and the specific types of carotenoids and their esters that accumulate. mdpi.comnih.gov This genetic diversity influences the expression and activity of the enzymes involved in the carotenoid and fatty acid biosynthetic pathways, as well as the acyltransferases responsible for the final esterification step. Selection and breeding programs can leverage this genetic variability to develop cultivars with enhanced levels of specific carotenoid esters. nih.gov

Biosynthesis and Enzymatic Esterification Mechanisms

Carotenoid Biosynthesis Upstream of Zeaxanthin (B1683548) Formation

The journey to zeaxanthin myristate palmitate begins with the synthesis of its core structure, zeaxanthin. This process is a part of the larger carotenoid biosynthesis pathway, a fundamental metabolic route in plants and various microorganisms.

Isoprenoid Precursor Pathways (MEP and MVA)

The fundamental building blocks for all carotenoids, including zeaxanthin, are the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org Organisms utilize two primary pathways to synthesize these crucial molecules: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govfrontiersin.org

The MVA pathway , primarily found in the cytosol of plants, as well as in animals, fungi, and archaea, starts with acetyl-CoA. nih.govnih.gov In contrast, the MEP pathway operates in the plastids of plants and is the primary route for the synthesis of isoprenoid precursors for carotenoids. nih.govfrontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. frontiersin.org While plants possess both pathways, the IPP and DMAPP used for carotenoid synthesis are predominantly derived from the MEP pathway. nih.govfrontiersin.org

PathwayLocation in PlantsStarting MoleculesPrimary Products
Mevalonate (MVA) Pathway CytosolAcetyl-CoAIsopentenyl diphosphate (IPP)
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate and Glyceraldehyde 3-phosphateIsopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)

Conversion of Carotenes to Zeaxanthin

Once IPP and DMAPP are synthesized, a series of condensation reactions lead to the formation of the 40-carbon backbone of carotenoids, phytoene (B131915). Subsequent desaturation and isomerization steps produce lycopene (B16060), a key intermediate. The cyclization of lycopene marks a critical branching point in the pathway. nih.gov

The formation of zeaxanthin specifically occurs through the β-branch of the carotenoid biosynthesis pathway. The enzyme lycopene β-cyclase (CrtY) catalyzes the cyclization of both ends of the lycopene molecule to form β-carotene. nih.gov Following this, the non-heme iron enzyme β-carotene hydroxylase (BCH) introduces a hydroxyl group onto each of the β-ionone rings of β-carotene at the 3 and 3' positions, resulting in the formation of zeaxanthin. frontiersin.orgnih.gov This hydroxylation is a crucial step that transforms the carotene into a xanthophyll. frontiersin.org In some organisms, this conversion can be a response to environmental stressors like high light. nih.gov

Enzymatic Esterification of Zeaxanthin

Free zeaxanthin can be further modified through esterification, a process where fatty acids are attached to its hydroxyl groups. This results in the formation of zeaxanthin esters, such as this compound.

Acyltransferase Enzymes Involved in Zeaxanthin Esterification

The esterification of zeaxanthin is catalyzed by acyltransferase enzymes. nih.gov These enzymes facilitate the transfer of an acyl group from a donor molecule, such as an acyl-CoA, to the hydroxyl groups of zeaxanthin. nih.gov In some cases, diacylglycerol acyltransferases (DGATs) have been proposed as potential candidates for this role. nih.govnih.gov

The specificity of acyltransferases plays a crucial role in determining the final fatty acid composition of the zeaxanthin esters. Research has shown that these enzymes can exhibit preferences for certain fatty acids. For instance, in the enzymatic esterification of zeaxanthin using lipase (B570770) from Candida cylindracea, palmitic acid was found to be a more readily accepted substrate compared to propanoic acid. tandfonline.comresearchgate.net This suggests that the enzyme's active site has a higher affinity for longer-chain fatty acids. Furthermore, studies on the esterification of astaxanthin (B1665798), a related xanthophyll, have shown that the fatty acid moieties can be specific, with oleic acid being a predominant fatty acid in astaxanthin esters from Chromochloris zofingiensis. nih.gov The esterification process can result in the formation of both monoesters and diesters of zeaxanthin. tandfonline.comresearchgate.net

Enzyme SourceFatty Acid SubstrateProductReference
Candida cylindracea lipasePalmitic acid(3R,3'R)-zeaxanthin dipalmitate tandfonline.comresearchgate.net
Candida cylindracea lipasePropanoic acid(3R,3'R)-zeaxanthin dipropanoate tandfonline.comresearchgate.net

Recent research has led to the identification of specific genes encoding for xanthophyll acyltransferases (XATs). In durum wheat, a multicopy tandem gene designated as XAT-7A1 has been identified as responsible for carotenoid esterification. nih.govnih.govresearchgate.net This gene, located on chromosome 7A, belongs to the GDSL esterase/lipase family. nih.govnih.gov

Different haplotypes of the XAT-7A1 gene have been described, which correlate with varying levels of carotenoid esterification. nih.govnih.gov

Type 1 copies are associated with high levels of both mono- and diesters of carotenoids and show high expression during grain development. nih.govnih.gov

Type 2 copies are found in wheat varieties with low levels of carotenoid esters, primarily monoesters. nih.govnih.gov

Type 3 copies , which lack a signal peptide, result in a phenotype with no carotenoid esters. nih.govnih.gov

The identification and characterization of genes like XAT-7A1 provide valuable insights into the molecular mechanisms controlling the final step in the biosynthesis of zeaxanthin esters and offer potential targets for biotechnological applications aimed at enhancing the production of these compounds. nih.govnih.govresearchgate.net

Mechanistic Aspects of Fatty Acyl Transfer

The precise enzymatic mechanism for the transfer of myristoyl and palmitoyl (B13399708) groups to zeaxanthin in vivo is an active area of research. However, studies on xanthophyll esterification in various plants have identified key enzyme families likely responsible for this fatty acyl transfer. csic.esfrontiersin.org

The esterification is an acylation reaction where fatty acyl groups are transferred from an activated donor molecule to the hydroxyl groups on the ionone (B8125255) rings of the zeaxanthin molecule. nih.gov Two primary enzyme families are considered candidates for catalyzing this reaction:

PALE YELLOW PETAL (PYP) / Xanthophyll Esterase (XES) Family: Proteins in this family, which are related to Phytyl Ester Synthase (PES), have been strongly associated with xanthophyll esterification in flowers and fruits. csic.esfrontiersin.org For instance, a non-functional PYP1 gene in tomato plants resulted in flowers that lacked xanthophyll esters. notulaebotanicae.rofrontiersin.org Research in citrus has identified several PYP/XES genes as candidates for carotenoid esterification. The fatty acids found in these esters include saturated variants like myristic acid (C14:0) and palmitic acid (C16:0), directly implicating these enzymes in the formation of compounds like this compound. csic.es

GDSL Esterase/Lipase (GELP) Family: A xanthophyll acyltransferase (XAT) belonging to this family has been identified as responsible for the formation of lutein (B1675518) esters in wheat. csic.es

While the exact donor of the fatty acyl group in vivo is not definitively established, it is likely an activated form such as a fatty acyl-CoA. In vitro enzymatic synthesis of xanthophyll esters has been successfully demonstrated using lipases, such as Candida antarctica lipase B (CALB), which catalyze the transfer of fatty acids to the xanthophyll backbone. acs.orgnih.gov These studies often utilize fatty acid vinyl esters as acyl donors to achieve high conversion rates, showcasing the fundamental mechanism of enzymatic fatty acyl transfer. researchgate.net The reaction involves the lipase facilitating a transesterification reaction, creating a more stable and lipophilic xanthophyll ester. acs.org

Regulation of this compound Biosynthesis

The biosynthesis of this compound is regulated at multiple levels, from the supply of precursors to the final esterification step. This control involves intricate transcriptional and translational mechanisms that respond to developmental and environmental cues.

Transcriptional and Translational Control Mechanisms

The regulation of the final esterification step is a critical control point. Although research into the specific transcriptional control of this compound formation is nascent, studies on related processes provide significant insights. The expression of the genes encoding xanthophyll esterification enzymes is highly regulated.

Transcriptional Control:

Promoter-Level Regulation: The expression of the BrPYP gene, which controls carotenoid esterification in flowering Chinese cabbage, was shown to be dependent on its promoter region. A natural mutant with a significant deletion in the promoter showed down-regulated BrPYP expression, leading to a pale-yellow petal phenotype due to the absence of esterified carotenoids. frontiersin.org This demonstrates that transcription factors that bind to the promoter regions of PYP/XES genes are key regulators of xanthophyll ester synthesis.

Feedback and Feed-forward Regulation: The accumulation of zeaxanthin itself can trigger regulatory networks. Zeaxanthin has been shown to induce the nuclear translocation of the transcription factor Nrf2, which in turn activates the expression of phase II detoxification enzymes, highlighting a complex feedback system where the product can influence cellular gene expression. nih.govmdpi.com

Currently, specific translational control mechanisms governing the synthesis of the enzymes responsible for zeaxanthin esterification have not been extensively detailed in the available literature. The primary focus of research has been on transcriptional regulation and the catalytic activity of the involved enzymes.

Genetic Engineering and Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering offers promising strategies to increase the production of valuable compounds like this compound in both microbial and plant systems. The approaches primarily focus on enhancing the precursor supply and ensuring efficient downstream conversion.

Enhancing the Zeaxanthin Precursor Pool:

Plant Systems: Genetic engineering has been used to increase carotenoid content in various crops, famously in the creation of 'Golden Rice'. cabidigitallibrary.org Overexpression of key enzymes like phytoene synthase (PSY) has proven effective in enhancing the total carotenoid pool in plants such as tomato and potato. aocs.orgcabidigitallibrary.org Introducing a bacterial β-carotene hydroxylase (crtZ) gene into a β-carotene-accumulating plant can efficiently convert it to zeaxanthin.

Driving the Esterification Process: An important finding from metabolic engineering studies is that host organisms often possess the native enzymatic machinery to esterify newly produced xanthophylls. When tobacco plants were engineered to produce ketocarotenoids, the newly formed xanthophylls were found to be predominantly stored as esters. nih.gov This suggests that by successfully engineering a plant or microorganism to overproduce zeaxanthin, the endogenous acyltransferases could utilize available fatty acid pools—including myristic and palmitic acids—to generate the desired diester, this compound. Future strategies could involve the co-expression of a zeaxanthin biosynthesis pathway with a specific and highly active xanthophyll acyltransferase (such as a selected PYP/XES enzyme) and ensuring a sufficient supply of myristoyl- and palmitoyl-CoAs to drive the efficient production of this compound.

Advanced Analytical Methodologies for Zeaxanthin Myristate Palmitate Research

Extraction and Sample Preparation Techniques

The initial and most critical step in the analysis of zeaxanthin (B1683548) myristate palmitate from various matrices is the extraction and sample preparation. The choice of method significantly impacts the final analytical result, influencing yield, purity, and stability of the target compound.

Solvent-Based Extraction Optimization

Traditional solvent-based extraction remains a fundamental technique for isolating zeaxanthin esters. The optimization of this process involves a careful selection of solvents and conditions to maximize the recovery of zeaxanthin myristate palmitate while minimizing degradation. The lipophilic nature of xanthophyll esters necessitates the use of organic solvents. frontiersin.orgnih.gov

A common approach involves the use of a mixture of solvents with varying polarities to effectively extract the esters from the sample matrix. For instance, a combination of hexane (B92381), ethanol (B145695), and acetone (B3395972) has been utilized for carotenoid extraction. frontiersin.org The ratio of these solvents is a critical parameter that needs to be optimized to achieve the highest extraction efficiency.

Saponification: In many instances, particularly when the goal is to quantify the total zeaxanthin content, a saponification step is employed. shimadzu.com This process involves alkaline hydrolysis to break the ester bonds, releasing the free zeaxanthin. shimadzu.commdpi.com This is crucial because esterified xanthophylls can behave differently during chromatography, potentially leading to inaccurate quantification if not addressed. oup.com A hot saponification technique, for example at 56°C for 20 minutes, has been shown to be effective for the analysis of xanthophyll esters and is faster than overnight room temperature methods. oup.comoup.com However, saponification can also lead to the degradation or structural transformation of carotenoids, so the conditions (e.g., temperature, time, and alkali concentration) must be carefully controlled. shimadzu.commdpi.com

The following table summarizes the impact of different solvent systems on carotenoid extraction:

Solvent SystemTarget Carotenoid/MatrixKey Findings
Hexane:Ethanol:Acetone (50:25:25 v/v/v)Carotenoids from tomato peelA PEF treatment at 5 kV/cm improved carotenoid extraction by 39% compared to the control. frontiersin.org
EthanolZeaxanthin from Chlorella ellipsoideaEthanol was the most efficient solvent for zeaxanthin extraction under pressurized liquid extraction conditions. researchgate.net
MethanolLutein (B1675518) and Zeaxanthin from Arthrospira platensisUsed as the extracting solvent for subsequent saponification and isolation of lutein and zeaxanthin. researcher.life

Advanced Extraction Methodologies

To overcome the limitations of conventional solvent extraction, such as long extraction times and the use of large volumes of organic solvents, several advanced methodologies have been developed. frontiersin.orgnih.gov These techniques offer improved efficiency, reduced solvent consumption, and are often more environmentally friendly.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net It has been successfully applied to the hydrolysis of lutein and zeaxanthin esters. nih.gov The optimization of MAE parameters like temperature, time, and solvent volume is crucial for achieving high extraction yields. researchgate.net

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic waves to create cavitation bubbles in the solvent. researchgate.net The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and disrupting cell structures to release the target compounds. digitellinc.compreprints.org UAE has been shown to be more efficient than traditional maceration for extracting chlorophylls (B1240455) and can be optimized for carotenoid extraction by adjusting temperature, power, and time. frontiersin.orgnih.gov

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov The properties of supercritical CO2, such as high diffusivity and low viscosity, allow for efficient extraction of lipophilic compounds like carotenoid esters. nih.gov SFE is considered a "green" technology as it avoids the use of toxic organic solvents. nih.govresearchgate.net The efficiency of SFE can be enhanced by using co-solvents like ethanol. nih.govmdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures. researchgate.net These conditions increase the solubility of the analytes and the solvent's penetration into the matrix, leading to faster and more efficient extractions. researchgate.net For instance, PLE with ethanol has been optimized for the extraction of zeaxanthin from orange paprika, with optimal conditions determined to be 100% ethanol at 99.2°C for 3.4 minutes. nih.gov

Pulsed Electric Field (PEF) Extraction: PEF is a non-thermal technique that involves applying short pulses of a high-voltage electric field to the sample. nih.govnih.gov This process creates pores in the cell membranes (electroporation), enhancing the release of intracellular components. frontiersin.orgnih.gov PEF has been shown to improve the extractability of carotenoids from various plant materials. oup.comoup.com For example, a PEF treatment at 5 kV/cm increased carotenoid extraction from tomato peel by 39%. frontiersin.org

Enzyme-Assisted Extraction (EAE): EAE utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. researchgate.netresearchgate.net Cellulolytic and other hydrolytic enzymes can be used to improve the extraction yield of xanthophylls from sources like marigold flowers. researchgate.net Combining EAE with other techniques like UAE can further enhance extraction efficiency. preprints.org

The table below provides a comparative overview of these advanced extraction techniques for carotenoids:

Extraction MethodPrincipleAdvantages
MAE Microwave energy for rapid heatingReduced extraction time and solvent consumption. researchgate.net
UAE Acoustic cavitationImproved mass transfer, can be performed at lower temperatures. nih.govdigitellinc.com
SFE Supercritical fluid as solventEnvironmentally friendly, high selectivity. nih.govresearchgate.net
PLE/ASE Elevated temperature and pressureFaster and more efficient than conventional methods. researchgate.netnih.gov
PEF Electroporation of cell membranesNon-thermal, enhances diffusion. frontiersin.orgnih.gov
EAE Enzymatic hydrolysis of cell wallsSpecific and can lead to higher yields. researchgate.netresearchgate.net

Matrix Effects in Complex Biological Samples

When analyzing this compound in complex biological samples such as plant tissues or food products, the presence of other co-extracted compounds can interfere with the analysis. This phenomenon is known as the "matrix effect." These interfering substances can enhance or suppress the analytical signal, leading to inaccurate quantification.

The complexity of the plant matrix, including the presence of polysaccharides like lignin, cellulose, and pectin, can act as a physical barrier, hindering the diffusion of the extraction solvent and affecting the recovery of carotenoids. mdpi.com For instance, the extraction of more polar carotenoids like lutein and lycopene (B16060) can be less efficient due to these matrix components. nih.govmdpi.com

To mitigate matrix effects, various strategies can be employed during sample preparation. These include solid-phase extraction (SPE) for cleanup, dilution of the sample extract, or the use of matrix-matched calibration standards. In the context of SFE, the composition of the vegetable matrix, particularly polysaccharide and moisture content, can influence carotenoid extraction. nih.govmdpi.com

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for the separation and quantification of this compound from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the accurate analysis of this compound. This involves the careful selection of the stationary phase, mobile phase, and detection parameters. A combined spectrophotometric-HPLC method has been proposed for the determination of total lutein and zeaxanthin ester content, which accounts for the presence of various geometrical isomers. oup.comnih.govresearchgate.net

Both normal-phase (NP) and reversed-phase (RP) HPLC can be used for the analysis of xanthophyll esters.

Normal-Phase HPLC: In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This mode is particularly useful for separating isomers of carotenoids. A normal-phase HPLC column can be used to determine the relative percentage profile of the main geometrical isomers of lutein and zeaxanthin esters after saponification. oup.comnih.gov

Reversed-Phase HPLC: RP-HPLC employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is the more common mode for carotenoid analysis due to its versatility and robustness. A Primesep B mixed-mode stationary phase column has been used for the separation of lutein and zeaxanthin using a simple isocratic mobile phase of water, acetonitrile, and sulfuric acid. sielc.com

The choice between NP- and RP-HPLC depends on the specific analytical goals, such as whether the focus is on separating different ester forms or quantifying the total zeaxanthin content after saponification.

Chiral Separation Strategies for Isomers

Zeaxanthin possesses two chiral centers at the C3 and C3' positions of its β-ionone rings, leading to the existence of three stereoisomers: (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and the meso form, (3R,3'S)-zeaxanthin. nih.govnih.gov The esterification with myristic and palmitic acids does not alter these chiral centers, meaning that this compound can also exist in these isomeric forms. Distinguishing between these isomers is crucial for understanding their biological origins and functions.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for the separation of these stereoisomers. nih.govresearchgate.netarvojournals.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and individual quantification. nih.govnih.govresearchgate.net For instance, a Daicel Chiralpak AD-3 column, which contains an amylose (B160209) derivative coated on silica (B1680970) gel, has been successfully used for the analysis of zeaxanthin isomers. nih.gov

The process often involves an initial extraction of the carotenoid esters from the sample matrix, followed by saponification to release the free zeaxanthin isomers. nih.gov These isomers are then analyzed by chiral HPLC. researchgate.netresearchgate.net The identification of each isomer is confirmed by comparing their retention times and spectral characteristics with those of authentic standards. researchgate.netresearchgate.net This approach has been effectively used to quantify zeaxanthin stereoisomers in various biological samples, including fish flesh and human retina. nih.govnih.govarvojournals.org

A study on trout flesh demonstrated a method capable of quantifying (3R,3'R)-zeaxanthin, meso-zeaxanthin, and (3S,3'S)-zeaxanthin, highlighting the presence of these carotenoids in the human food chain. nih.govsetu.ie Another investigation using chiral HPLC with mass spectrometric detection was able to quantify the three main macular xanthophyll carotenoids in human macular samples from different age groups. arvojournals.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of complex mixtures like carotenoid esters. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to a dramatic increase in resolution, sensitivity, and speed of analysis. researchgate.net

For the analysis of this compound, UHPLC provides superior separation of the various ester forms and their geometric isomers. researchgate.netresearchgate.net The enhanced resolution allows for the baseline separation of closely eluting compounds, which is often a challenge with the complex profiles of natural extracts containing a variety of carotenoid esters. researchgate.netshimadzu.com A study comparing HPLC and UHPLC for carotenoid analysis found that UHPLC provided better peak resolution and shorter analysis times. researchgate.net

The use of C18 or C30 reversed-phase columns is common in UHPLC methods for carotenoid analysis. researchgate.netresearchgate.net These stationary phases provide good retention and separation for the nonpolar carotenoid esters. Gradient elution with a mixture of solvents, such as acetonitrile, methanol, and isopropanol, is typically employed to achieve optimal separation of the complex mixture of carotenoid esters. kaust.edu.sa

The benefits of UHPLC are particularly evident in the analysis of food matrices and biological samples where numerous carotenoid species, both free and esterified, are present. researchgate.netkaust.edu.sa The increased throughput and reduced solvent consumption also make UHPLC a more cost-effective and environmentally friendly technique for routine analysis. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound. These methods provide information about the molecule's chromophore, molecular weight, and fragmentation patterns. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids, including this compound. The characteristic color of carotenoids is due to the presence of a long system of conjugated double bonds, known as the chromophore, which absorbs light in the visible region of the electromagnetic spectrum. rsc.orgresearchgate.netwikipedia.org

The UV-Vis spectrum of zeaxanthin and its esters typically shows a three-peaked absorption pattern in the blue light region, with maximum absorption (λmax) wavelengths between 400 and 500 nm. rsc.orgfdbio-rptu.de The exact position of these maxima is influenced by the solvent used for the analysis. fdbio-rptu.demdpi.com For example, the λmax of zeaxanthin is around 450 nm in organic solvents. mdpi.com The shape of the spectrum, or its fine structure, provides information about the integrity of the chromophore. rsc.org

Esterification of zeaxanthin with myristic and palmitic acids does not significantly alter the chromophore. Therefore, the UV-Vis spectrum of this compound is very similar to that of free zeaxanthin. nih.gov This technique is often used in conjunction with HPLC (HPLC-DAD, where DAD stands for Diode Array Detector) to identify and quantify carotenoids in a mixture. github.ionih.gov The detector records the UV-Vis spectrum of each compound as it elutes from the column, allowing for its identification based on its characteristic spectrum and retention time. github.io

The following table displays the typical UV-Vis absorption maxima for zeaxanthin in different solvents:

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
Hexane422448476
Ethanol424450478
Chloroform434462492

This data is illustrative and based on typical values for zeaxanthin. Actual values may vary slightly depending on the specific ester and analytical conditions.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). researchgate.netresearchgate.net It is a critical tool for the unequivocal identification of this compound. nih.govacs.orgcapes.gov.br

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization techniques used in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the analysis of carotenoid esters. nih.govresearchgate.netnih.gov

ESI-MS/MS: In ESI, a high voltage is applied to a liquid to create an aerosol, which then generates ions. researchgate.netnih.govuab.edu This is a soft ionization technique, meaning it often produces the protonated molecule [M+H]+ with minimal fragmentation, which is useful for determining the molecular weight of the parent compound. researchgate.netnih.govuab.edu Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing structural information. researchgate.netnih.govuab.edu For this compound, ESI-MS/MS can confirm the molecular weight and provide fragment ions corresponding to the loss of the myristate and palmitate fatty acid chains.

APCI-MS: APCI is another soft ionization technique that is particularly well-suited for the analysis of less polar compounds like carotenoid esters. nih.govnih.govacs.orgcapes.gov.br It typically produces a strong signal for the molecular ion. nih.govnih.gov Studies have shown that APCI-MS is effective for the identification and quantification of zeaxanthin esters in various plant extracts. nih.govacs.orgcapes.gov.brresearchgate.net The fragmentation patterns observed in APCI-MS can help to identify the specific fatty acids esterified to the zeaxanthin backbone. nih.gov For instance, the analysis of zeaxanthin esters by LC-(APCI)MS has been successfully used to identify zeaxanthin myristate/palmitate in orange peppers. acs.org

The choice between ESI and APCI can depend on the specific analytical goals and the nature of the sample matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This capability is extremely valuable for the confident identification of unknown compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS can confirm the exact molecular formula, leaving little ambiguity as to its identity. nih.gov This is particularly important when analyzing complex natural extracts where numerous other compounds may be present. The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, significantly increases the confidence in the identification of this compound and its isomers. nih.gov

The following table summarizes the key mass spectrometric data for this compound:

CompoundMolecular FormulaExact MassTypical Adducts (m/z)
This compoundC70H112O41024.8572[M+H]+: 1025.8650

The m/z value for the adduct is calculated based on the exact mass of the compound and the mass of a proton.

Fragmentation Patterns for this compound

Mass spectrometry (MS), particularly tandem MS (MS/MS), is a powerful tool for the structural elucidation of carotenoid esters. The fragmentation pattern of this compound in a mass spectrometer provides characteristic ions that confirm its identity. While direct fragmentation data for this compound is not extensively published, the pattern can be inferred from the analysis of similar structures like zeaxanthin and its dipalmitate ester.

When analyzed, the molecular ion of a zeaxanthin diester is readily observed. For instance, zeaxanthin dipalmitate (a C16:0/C16:0 ester) shows a molecular ion at an m/z of 1044 nih.gov. Given that myristic acid is a C14:0 fatty acid and palmitic acid is a C16:0 fatty acid, the molecular weight of this compound (C70H112O4) is 1017.6 g/mol cymitquimica.com. Therefore, its protonated molecule [M+H]+ would be expected at m/z 1018.6.

The fragmentation process, induced by collision, typically involves the neutral loss of the fatty acid moieties. For this compound, this would result in the sequential loss of myristic acid (228 Da) and palmitic acid (256 Da). The fragmentation cascade would likely proceed as follows:

Initial Fragmentation: Loss of one of the fatty acid chains from the molecular ion.

[M+H - C14H28O2]+ → Loss of myristic acid

[M+H - C16H32O2]+ → Loss of palmitic acid

Secondary Fragmentation: The resulting monoester ion would then lose the second fatty acid chain, leading to the zeaxanthin fragment ion. The molecular ion for free zeaxanthin is detected at m/z 568. nih.govresearchgate.net

Polyene Chain Fragmentation: The core zeaxanthin structure also undergoes characteristic fragmentation. This includes a series of product ions differing by 14 (CH₂) and 26 (C₂H₂) Da, which is typical for the polyene chain of carotenoids nih.gov. Additionally, as a hydroxyl-containing carotenoid, fragments corresponding to the loss of water ([M+H-H₂O]+) are common for the zeaxanthin ion. researchgate.net

A representative table of expected fragment ions for this compound is provided below.

Ion DescriptionExpected m/z
[M+H]⁺ (Protonated Molecular Ion) 1018.6
[M+H - Myristic Acid]⁺790.6
[M+H - Palmitic Acid]⁺762.6
[M+H - Myristic Acid - Palmitic Acid]⁺ (Zeaxanthin Fragment)568.8
[Zeaxanthin Fragment - H₂O]⁺550.8
[Zeaxanthin Fragment - 2H₂O]⁺532.8

This table is generated based on the principles of mass spectrometry fragmentation for carotenoid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure, including the stereochemistry of chiral centers. For this compound, NMR is crucial for assigning the configuration of the hydroxyl groups at the C3 and C3' positions of the cyclohexene (B86901) rings, to which the myristate and palmitate moieties are esterified.

While comprehensive NMR data for this compound is scarce in the literature, the principles of stereochemical assignment can be drawn from studies on zeaxanthin and its isomers. For example, ¹H NMR has been successfully used to identify and distinguish between cis- and trans-isomers of zeaxanthin, such as 13-cis- and 9-cis-zeaxanthin, based on the chemical shifts and coupling constants of the protons in the polyene chain tandfonline.com.

To assign the stereochemistry at the C3 and C3' positions, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments can reveal through-space correlations between protons, allowing for the determination of their relative spatial arrangement. The specific stereoisomers of zeaxanthin are (3R,3'R), (3R,3'S-meso), and (3S,3'S). Chiral liquid chromatography coupled with mass spectrometry has been used to confirm the appearance of the (3R,3'R)-zeaxanthin form in biological samples after ingestion of zeaxanthin esters researchgate.net. The esterification with myristate and palmitate would further complicate the NMR spectrum, but the fundamental approach to assigning the stereochemistry of the core zeaxanthin structure would remain the same.

Quantitative Method Development and Validation

The accurate quantification of this compound in various matrices, such as plant extracts or nutritional supplements, requires the development and validation of robust analytical methods. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose, often coupled with UV-Vis or mass spectrometric detection. nih.govamazonaws.com

Method development focuses on optimizing the separation of this compound from other carotenoids and matrix components. This typically involves selecting an appropriate stationary phase (e.g., C30 columns, which are well-suited for separating carotenoid isomers) and a mobile phase system, often a gradient of solvents like methanol, methyl-tert-butyl ether (MTBE), and water. tandfonline.com

Validation of the analytical method is critical to ensure its reliability. This process involves assessing several key parameters as outlined by international guidelines, such as those from the International Conference on Harmonisation (ICH). isfcppharmaspire.com For complex natural product analysis, this validation ensures that the measurements are accurate, precise, and specific for the analyte of interest. researchgate.net

Calibration Curve Generation and Linearity Assessment

A cornerstone of quantitative analysis is the generation of a calibration curve. This is constructed by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. For zeaxanthin esters, quantification is often performed using a calibration curve of a readily available standard, such as free zeaxanthin, due to the commercial scarcity of specific esterified standards. researchgate.netnih.gov

The process typically involves preparing a stock solution of a standard like trans-zeaxanthin and then creating a series of dilutions to cover the expected concentration range of the analyte in the samples. chalcogen.ro For example, a five-point external calibration curve might be generated with concentrations ranging from 1.0 to 8.0 µg/mL. chalcogen.ro

Linearity is the assessment of how well the calibration curve fits a linear model. It is evaluated by calculating the coefficient of determination (r²), which should ideally be close to 1 (e.g., r² ≥ 0.998). isfcppharmaspire.comchalcogen.ro This demonstrates a direct and predictable relationship between the concentration of the analyte and the analytical signal over a defined range. It is good practice to analyze the standards in a random order to avoid systematic errors. uknml.com

Example Calibration Data for a Zeaxanthin Standard

Concentration (µg/mL)Instrument Response (Area Units)
1.055,000
2.0112,000
4.0220,000
6.0335,000
8.0448,000

This is a hypothetical data table illustrating a linear response.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in method validation that define the sensitivity of the analytical method.

LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

LOQ : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with LOD often defined as S/N ≥ 3 and LOQ as S/N ≥ 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

For carotenoids, these limits are highly dependent on the analytical instrument and method used. For instance, using HPLC with diode-array detection (DAD), the lower detection limit for zeaxanthin has been reported to be as low as 0.128 picomoles researchgate.net. In another study establishing a quantitative analysis method for carotenoids in Lycium barbarum, the LOD and LOQ for zeaxanthin were determined to be 0.019 µg/mL and 0.062 µg/mL, respectively. researchgate.net For zeaxanthin dipalmitate, the LOD was found to be 0.057 µg/mL and the LOQ was 0.189 µg/mL. researchgate.net It is expected that the LOD and LOQ for this compound would be in a similar range.

Reported LOD and LOQ for Related Compounds

CompoundLOD (µg/mL)LOQ (µg/mL)Source
Zeaxanthin0.0190.062 researchgate.net
Zeaxanthin Dipalmitate0.0570.189 researchgate.net

This table presents published data for closely related compounds.

Chemical Synthesis and Derivatization Strategies

Esterification Reactions for Zeaxanthin (B1683548) Myristate Palmitate Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, is the fundamental reaction for synthesizing zeaxanthin myristate palmitate. This can be achieved through various approaches, including direct reaction with fatty acids, transesterification with existing esters, or through biocatalytic enzymatic methods. These methods allow for the creation of monoesters, diesters, and mixed diesters from the diol structure of zeaxanthin. rsc.org

Direct esterification involves the reaction of zeaxanthin with myristic acid and palmitic acid. This approach typically requires the use of a catalyst and conditions that drive the reaction towards the formation of the ester, often by removing the water produced during the reaction. Synthetic methods have been developed to prepare a variety of zeaxanthin esters, including those with myristate and palmitate. rsc.org These synthetic esters are crucial as standards for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify zeaxanthin esters in natural sources like fruits and vegetables. rsc.org For instance, synthetic zeaxanthin myristate and palmitate esters have been instrumental in analyzing the composition of peaches. rsc.org

Transesterification is an alternative route to zeaxanthin esters, involving the reaction of zeaxanthin with an existing ester of myristic or palmitic acid, such as a methyl or ethyl ester. This process is also typically catalyzed and involves an equilibrium-driven reaction where the alcohol group of zeaxanthin displaces the alcohol moiety of the fatty acid ester. While specific details on the transesterification for this compound are not extensively documented in the provided context, the general principles apply. This methodology is a common strategy in lipid chemistry and can be adapted for carotenoid ester synthesis.

Enzymatic synthesis offers a highly specific and mild alternative to traditional chemical methods for producing zeaxanthin esters. Lipases are commonly employed as biocatalysts for these reactions in non-aqueous environments. Research has demonstrated the use of enzymes like Candida cylindracea lipase (B570770) for the esterification of zeaxanthin with fatty acids, including palmitic acid, in organic solvents like hexane (B92381). rsc.org Another effective biocatalyst is Novozym 435, which has been used for the esterification of carotenoids at moderate temperatures (e.g., 37°C) in an anhydrous medium. researchgate.net These enzymatic methods can enhance the yield and specificity of the desired ester, such as zeaxanthin dipalmitate, which has been shown to have potentially enhanced bioavailability compared to its non-esterified form. researchgate.net

Synthesis MethodDescriptionReactantsTypical Conditions
Direct Esterification Zeaxanthin is directly reacted with fatty acids to form esters.Zeaxanthin, Myristic Acid, Palmitic AcidAcid catalyst, Heat, Removal of water
Transesterification Zeaxanthin reacts with pre-existing fatty acid esters.Zeaxanthin, Fatty acid methyl/ethyl estersCatalyst (acid or base), Heat
Enzymatic Synthesis Lipases catalyze the esterification reaction.Zeaxanthin, Fatty Acids/Fatty Acid EstersLipase (e.g., Novozym 435), Organic solvent, Moderate temperature (e.g., 40°C) nih.gov

Regioselective Synthesis of Zeaxanthin Mono- and Di-esters

The two hydroxyl groups on the zeaxanthin molecule allow for the formation of both mono- and di-esters. Controlling the reaction to selectively produce a monoester (like zeaxanthin monomyristate or monopalmitate), a specific mixed di-ester (this compound), or a symmetric di-ester (zeaxanthin dipalmitate or dimyristate) is a key challenge. rsc.org

Enzymatic synthesis provides a powerful tool for achieving regioselectivity. The selectivity of the enzyme can be influenced by the reaction conditions and the choice of lipase. For example, by controlling the molar ratio of zeaxanthin to the fatty acid and the reaction time, it is possible to favor the production of monoesters over diesters. rsc.org Partial optical resolution has been achieved through the enzymatic esterification of optically inactive zeaxanthin, yielding (3R,3′R)-zeaxanthin dipalmitate in a 50% enantiomeric excess. rsc.org This demonstrates the high degree of control possible with biocatalysis. In various plant sources, zeaxanthin can be found as free, mono-, or di-esters, highlighting the natural occurrence of these different forms. researchgate.net

Purification and Characterization of Synthetic this compound

Following synthesis, the resulting mixture contains unreacted starting materials, monoesters, and various diesters. Therefore, a robust purification process is essential to isolate the specific this compound compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purification of carotenoid esters. fao.orgresearchgate.net Normal-phase HPLC on a silica-packed column is effective for separating different esters based on their polarity. researchgate.net The final crystalline product can be obtained through processes like filtration and washing with solvents such as hexane and methanol. fao.org

Unequivocal identification and characterization of the purified ester are critical. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Atmospheric Pressure Chemical Ionization (APCI), is a powerful analytical tool for this purpose. nih.gov LC-MS allows for the precise determination of the molecular mass of the ester, confirming the identity of the attached fatty acids. nih.gov Synthetic ester standards are vital for this process, serving as reference compounds to confirm the presence of specific esters like this compound in complex mixtures. rsc.org

TechniquePurpose in Synthesis WorkflowDetails
Crystallization PurificationThe final product is separated by filtration and washed with solvents to achieve desired purity. fao.org
High-Performance Liquid Chromatography (HPLC) Separation & PurificationUsed to separate different zeaxanthin esters (mono-, di-, mixed) from the reaction mixture. fao.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) CharacterizationUnequivocally identifies the synthetic ester by determining its molecular mass and fragmentation pattern. nih.gov

Development of Novel Synthetic Analogues and Precursors

Research into zeaxanthin esterification extends to the development of novel analogues and precursors to explore structure-activity relationships and create compounds with altered properties. For example, zeaxanthin has been esterified with a range of other fatty acids, including acetate, propionate, butyrate, and caproate, using acid anhydrides. rsc.org

Furthermore, synthetic zeaxanthin esters can serve as precursors for other valuable carotenoids. A notable example is the conversion of esterified zeaxanthin into esterified astaxanthin (B1665798) through oxidation. rsc.org This process involves treating the zeaxanthin diester with an oxidizing agent, which adds ketone groups to the ionone (B8125255) rings. This strategy leverages the stability of the esterified form during subsequent chemical modifications. The development of synthetic routes to zeaxanthin itself, for instance through a Wittig reaction from smaller, commercially available molecules, provides the essential precursor for all subsequent esterification and derivatization efforts. fao.org

Metabolic Transformations and Enzymatic Hydrolysis in Non Human Biological Systems

Hydrolysis of Zeaxanthin (B1683548) Myristate Palmitate by Esterases and Lipases in vitro

The initial and pivotal step in the metabolism of zeaxanthin esters, such as zeaxanthin myristate palmitate, is their hydrolysis into free zeaxanthin and fatty acids. This cleavage is predominantly carried out by specific digestive enzymes, namely esterases and lipases, in the small intestine.

Research has identified carboxyl ester lipase (B570770) (CEL), a type of pancreatic lipase, as a key enzyme responsible for the hydrolysis of esterified carotenoids. nih.govmdpi.com In vitro studies have demonstrated that CEL effectively breaks down zeaxanthin esters. nih.govnih.govresearchgate.net When mixed micelles containing zeaxanthin esters were incubated with CEL, a significant decrease of 84% in the esterified form was observed, with a corresponding increase in free zeaxanthin. nih.govmdpi.com This suggests that CEL plays a crucial role in the de-esterification of dietary zeaxanthin esters in the intestinal lumen. nih.govmdpi.com

Pancreatic lipase has also been shown to hydrolyze zeaxanthin dipalmitate, with CEL significantly contributing to this cleavage. nih.gov Lipases from various microbial sources, such as Candida rugosa, have also been shown to be effective in hydrolyzing carotenoid esters, including those of zeaxanthin. cabidigitallibrary.orgnih.gov

Kinetic studies provide insights into the rate and efficiency of enzymatic reactions. While specific kinetic data for this compound is limited, studies on similar xanthophyll esters offer valuable information. For instance, the hydrolysis of zeaxanthin dipalmitate has been investigated, demonstrating that it is a substrate for cholesterol esterase (CEL). researchgate.net The rate of hydrolysis is dependent on various factors, including enzyme and substrate concentration.

The bioavailability of all-E-zeaxanthin, the form released upon hydrolysis, has been shown to be dose-dependent. In a study with repeated oral doses, the dose-normalized bioavailability was found to be 40% lower with a 10 mg dose compared to a 1 mg dose, suggesting a saturation of absorption or transport mechanisms at higher concentrations. researchgate.net The elimination half-life of all-E-zeaxanthin was determined to be approximately 12 days. researchgate.net

The efficiency of enzymatic hydrolysis of zeaxanthin esters is influenced by several environmental and physiological factors.

pH: Lipases, including CEL, exhibit optimal activity within specific pH ranges. For many lipases, the optimal pH for activity is around 8.0. researchgate.netnih.gov For instance, lipase activity from a metagenomic library of a hot spring showed optimal activity at pH 7.5 to 8.0. researchgate.net However, some fungal lipases can function effectively in a more acidic environment, with optimal pH ranging from 3.0 to 5.6. embrapa.br In the context of digestion, the pH of the small intestine, which is slightly alkaline, provides a favorable environment for pancreatic lipase activity.

Temperature: Enzyme activity is also temperature-dependent. Most lipases from mammalian and microbial sources have an optimal temperature for activity in the range of 30°C to 55°C. nih.govembrapa.brresearchgate.net For example, a lipase from Aspergillus niger showed optimal activity between 30°C and 55°C. embrapa.br Some thermostable lipases can remain active at higher temperatures, up to 65°C. researchgate.net

Enzyme Concentration: As with most enzymatic reactions, the rate of hydrolysis of zeaxanthin esters is directly proportional to the concentration of the enzyme, up to a saturation point. Higher concentrations of CEL or other lipases will lead to a faster breakdown of the ester bonds. nih.gov

Other Factors: The presence of bile salts is crucial for the emulsification of dietary fats and the formation of micelles, which in turn facilitates the action of lipases on their substrates, including zeaxanthin esters. nih.govmdpi.com The type of lipid in the diet can also impact the efficiency of hydrolysis and subsequent bioaccessibility of zeaxanthin. nih.gov

Table 1: Factors Influencing Enzymatic Hydrolysis of Zeaxanthin Esters This table summarizes the key factors that affect the efficiency of enzymatic hydrolysis of zeaxanthin esters based on available research.

Factor Optimal Range/Condition Source
pH 7.5 - 8.2 researchgate.netnih.gov
Temperature 30°C - 55°C nih.govembrapa.brresearchgate.net
Enzyme Carboxyl Ester Lipase (CEL), Pancreatic Lipase nih.govmdpi.comnih.gov
Bile Salts Presence is essential for emulsification and micelle formation nih.govmdpi.com
Lipid Type Influences hydrolysis efficiency and bioaccessibility nih.gov

Metabolic Fate in Animal Models (Excluding Human Clinical Data)

Following enzymatic hydrolysis in the gut, the liberated free zeaxanthin undergoes a series of metabolic processes, including absorption, transport, and tissue distribution, which have been studied in various animal models.

The absorption of the lipophilic zeaxanthin molecule is critically dependent on its incorporation into mixed micelles in the intestinal lumen. mdpi.com These micelles, formed from bile salts, phospholipids, and products of fat digestion, act as transport vehicles, carrying the non-polar carotenoid across the unstirred water layer to the surface of the enterocytes. mdpi.com The efficiency of this micellar solubilization is a key determinant of zeaxanthin's bioavailability. nih.govresearchgate.netresearchgate.net Studies have shown that the efficiency of micellarization is dependent on the form of zeaxanthin, with free zeaxanthin being more efficiently incorporated into micelles than its esterified forms. nih.govresearchgate.netresearchgate.net

Once at the enterocyte surface, zeaxanthin is taken up, likely via scavenger receptors such as SR-B1. nih.gov Inside the enterocyte, it is packaged into chylomicrons, which are large lipoprotein particles. mdpi.comnih.gov These chylomicrons are then secreted into the lymphatic system, bypassing the portal circulation to the liver initially. mdpi.comnih.govnih.gov This lymphatic transport is a significant pathway for the absorption of dietary lipids and fat-soluble compounds like zeaxanthin. nih.gov

While dietary zeaxanthin esters are hydrolyzed in the intestine before absorption, the story doesn't end there. mdpi.com Once inside the enterocyte, there is evidence to suggest that some re-esterification of carotenoids can occur. rsc.org However, the primary form of zeaxanthin found in chylomicrons and subsequently in the bloodstream is the free, unesterified form. mdpi.com

After entering the bloodstream via the lymphatic system, chylomicrons are acted upon by lipoprotein lipase, releasing their lipid content and transforming into chylomicron remnants. nih.gov These remnants, still containing zeaxanthin, are taken up by the liver. mdpi.comnih.gov In the liver, zeaxanthin can be stored, metabolized, or re-secreted into the circulation bound to lipoproteins, primarily high-density lipoprotein (HDL) and low-density lipoprotein (LDL), for transport to various tissues. mdpi.comnih.gov Studies in rodent models have shown that the liver plays a major role in the tissue distribution and systemic metabolism of zeaxanthin. nih.govnih.gov While zeaxanthin esters are the primary dietary source, only free zeaxanthin is typically detected in the serum and tissues of animals, underscoring the efficiency of the initial hydrolysis step. mdpi.com

Distribution Patterns of Zeaxanthin and its Metabolites in Animal Tissues

The distribution of zeaxanthin and its metabolites in animal tissues is not uniform, with specific organs demonstrating a higher capacity for accumulation. Studies in various non-human animal models, including quail, rhesus monkeys, chickens, and fish, have revealed distinct patterns of tissue deposition, highlighting the preferential uptake of this carotenoid in certain biological compartments. researchgate.netnih.govarvojournals.orgnih.govarvojournals.orgresearchgate.net

Research on Japanese quail (Coturnix japonica) has provided significant insights into the tissue-specific distribution of xanthophylls. researchgate.netnih.govarvojournals.orgarvojournals.org In these birds, the retina shows a preferential absorption of zeaxanthin over other carotenoids like lutein (B1675518). researchgate.netnih.gov Conversely, the liver and adipose tissue tend to absorb lutein more readily. researchgate.netnih.govarvojournals.org Dietary supplementation with zeaxanthin leads to a substantial increase in its concentration in the serum, retina, liver, and fat. researchgate.netnih.govarvojournals.orgarvojournals.org For instance, in female quail supplemented with zeaxanthin, its levels increased approximately 4-fold in the retina, 74-fold in the serum, 63-fold in the liver, and 22-fold in fat. researchgate.netnih.govarvojournals.org In males, the increases were approximately 3-fold in the retina, 42-fold in serum, 17-fold in the liver, and 12-fold in fat. researchgate.netnih.govarvojournals.org These findings underscore the quail as a robust model for studying the factors that regulate the delivery of dietary carotenoids to various tissues, particularly the retina. researchgate.netnih.govarvojournals.orgarvojournals.org

Table 1: Fold Increase of Zeaxanthin in Quail Tissues After Supplementation

Tissue Fold Increase in Females Fold Increase in Males
Retina ~4 ~3
Serum ~74 ~42
Liver ~63 ~17
Fat ~22 ~12

Studies in rhesus monkeys have shown that the liver accumulates the highest levels of zeaxanthin and lutein, while these carotenoids are undetectable in the brain. nih.gov Similar to quail, chickens also demonstrate tissue-specific accumulation of carotenoids, with lutein and zeaxanthin being detected in organs such as the brain, eyes, heart, lungs, kidneys, and breast tissue. researchgate.net In fish, such as trout, lutein and various stereoisomers of zeaxanthin have been quantified in the flesh, indicating that these carotenoids are distributed throughout the muscle tissue. nih.gov The specific forms and concentrations of these carotenoids can vary between different animal species and are influenced by their diet and metabolic processes. researchgate.netnih.govnih.govresearchgate.net

Metabolism in Plant Systems

In plant systems, zeaxanthin plays a crucial role in the protection against photo-oxidative damage and is a key component of the carotenoid biosynthetic pathway. nih.govaocs.orgfrontiersin.orgmpg.de Its metabolism is tightly regulated and integrated with the photosynthetic processes within the chloroplasts. aocs.orgoup.comnih.govnih.gov

Turnover and Interconversion within Plant Tissues

The primary mechanism for the turnover and interconversion of zeaxanthin in plant tissues is the xanthophyll cycle. oup.comnih.govnih.gov This cycle involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin via antheraxanthin (B39726) under high-light conditions, and the reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, in low-light or dark conditions. oup.comnih.govnih.gov

The key enzymes regulating this cycle are violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP). oup.comnih.govnih.govoup.comresearchgate.net VDE, located in the thylakoid lumen, is activated by a decrease in pH (below 6.2), which occurs when high light intensity leads to an increase in proton concentration in the lumen. oup.comnih.govnih.gov ZEP, on the other hand, is located on the stromal side of the thylakoid membrane and catalyzes the conversion of zeaxanthin back to violaxanthin. oup.com The activity of ZEP is influenced by factors such as the availability of its co-substrate, NADPH, and it has a pH optimum of around 7.5. oup.com

The turnover of zeaxanthin is also linked to the turnover of photosynthetic proteins. nih.govnih.gov Under conditions of severe photoinhibition, the ZEP protein is degraded in parallel with the D1 protein of photosystem II. nih.govnih.gov This coordinated degradation prevents the rapid reconversion of zeaxanthin to violaxanthin, thereby maintaining a high level of photoprotective zeaxanthin during the repair of the photosynthetic machinery. nih.govnih.gov

Role in Carotenoid Cycling and Homeostasis

The xanthophyll cycle is central to carotenoid homeostasis in plants, allowing them to respond to fluctuating light conditions. nih.govaocs.orgfrontiersin.orgmpg.de The accumulation of zeaxanthin under excess light is a critical photoprotective mechanism. nih.govfrontiersin.orgmpg.de Zeaxanthin helps to dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ), thus preventing the formation of damaging reactive oxygen species. frontiersin.orgresearchgate.net

The regulation of the xanthophyll cycle is a key aspect of maintaining carotenoid balance. nih.govaocs.org The steady-state levels of carotenoids in plant tissues are determined by the interplay between biosynthesis, sequestration into cellular compartments, and degradation. aocs.org In photosynthetic tissues, the carotenoid profile is relatively conserved across different plant species, with lutein, β-carotene, violaxanthin, and neoxanthin (B191967) being the most abundant. nih.gov However, the relative amounts of the xanthophyll cycle pigments, particularly zeaxanthin, can change rapidly in response to environmental cues. oup.comnih.govnih.gov

Biochemical Roles and Mechanistic Investigations in Cellular and Subcellular Systems Non Clinical Focus

Intracellular Localization and Compartmentalization

The lipophilic nature of zeaxanthin (B1683548) and its esters dictates their localization within the lipid-rich environments of cells. Esterification with fatty acids, such as myristic and palmitic acid, further enhances this hydrophobicity, influencing their distribution and storage within subcellular compartments.

In plant cells, xanthophyll esters, including those of zeaxanthin, are primarily found in chromoplasts and lipid droplets. Chromoplasts are organelles responsible for the synthesis and storage of pigments in fruits, flowers, and aging leaves. The accumulation of zeaxanthin esters in these structures contributes to the vibrant yellow, orange, and red colors observed in various plant tissues. wikipedia.org For instance, plants like wolfberries (Lycium barbarum), Chinese lanterns (Physalis alkekengi), and orange peppers (Capsicum annuum) are significant sources of zeaxanthin esters. nih.gov

Lipid droplets, also known as oil bodies, are another key site for the sequestration of carotenoid esters. nih.gov These organelles serve as a storage depot for lipids and other lipophilic compounds. The esterification of zeaxanthin is considered a mechanism to increase its stability and allow for higher concentrations to be stored within these lipid-rich environments.

In certain green algae, under specific environmental stress conditions such as high light or nutrient deprivation, the synthesis and accumulation of secondary carotenoids, which are predominantly esterified, occur within lipid droplets in the cytoplasm. researchgate.net This process is a protective measure, sequestering potentially phototoxic pigments away from the photosynthetic machinery.

Table 1: Intracellular Localization of Zeaxanthin and its Esters

Cellular ComponentRole in Relation to Zeaxanthin EstersOrganism Type
Chromoplasts Synthesis and storage, contributing to pigmentation of fruits and flowers.Plants
Lipid Droplets Storage of stabilized, esterified zeaxanthin.Plants, Algae

Interactions with Cellular Components

The molecular structure of zeaxanthin esters facilitates their interaction with various cellular components, particularly lipid membranes and proteins.

Membrane Integration and Lipid Bilayer Modulation

The long, conjugated polyene chain of zeaxanthin, flanked by ionone (B8125255) rings with attached fatty acid esters, allows it to integrate into lipid bilayers. While free zeaxanthin orients itself vertically within the membrane, with its hydroxyl groups anchored near the polar head groups of the phospholipids, the esterified forms are expected to have a different arrangement. The bulky, nonpolar fatty acid chains of Zeaxanthin Myristate Palmitate would likely cause it to reside more centrally within the hydrophobic core of the membrane.

This integration can modulate the physical properties of the membrane, influencing its fluidity, thickness, and permeability. The presence of these large, rigid molecules can decrease membrane fluidity, which may have implications for the function of membrane-bound proteins and for protecting the membrane from oxidative damage. In the human retina, lutein (B1675518) and zeaxanthin are found in rod outer segment membranes, which are rich in polyunsaturated fatty acids and thus highly susceptible to oxidation. nih.gov Their presence suggests a role in stabilizing these membranes.

Protein-Carotenoid Interactions

Carotenoids, including zeaxanthin, are known to interact with specific proteins to form carotenoprotein complexes. These interactions are crucial for the transport, stabilization, and function of carotenoids. In the context of vision, specific proteins in the retina bind to lutein and zeaxanthin.

While direct evidence for proteins that specifically bind this compound is not available, it is known that the esterification of carotenoids can influence their interaction with proteins. In some cases, esterification may prevent binding to certain proteins, while in others, it might facilitate association with lipid-carrying proteins or enzymes responsible for their metabolism. For example, before absorption in the intestine, zeaxanthin esters must be hydrolyzed by enzymes like carboxyl ester lipase (B570770) to release free zeaxanthin, which can then be taken up by intestinal cells. nih.gov

Photoprotective Mechanisms in Photosynthetic Organisms

A primary role of zeaxanthin in photosynthetic organisms is photoprotection, shielding the photosynthetic apparatus from damage caused by excess light energy.

Role in Non-Photochemical Quenching (NPQ) in Plants and Algae

In plants and green algae, zeaxanthin plays a central role in the xanthophyll cycle, a key process for dissipating excess light energy as heat, a mechanism known as non-photochemical quenching (NPQ). Under high light conditions, the enzyme violaxanthin (B192666) de-epoxidase converts violaxanthin to antheraxanthin (B39726) and then to zeaxanthin. Zeaxanthin, in conjunction with the PsbS protein in plants, is thought to be directly involved in quenching the excited state of chlorophyll, thus preventing the formation of harmful reactive oxygen species.

While the xanthophyll cycle itself involves free zeaxanthin, the esterified forms stored in lipid droplets can serve as a reservoir. researchgate.net Under prolonged stress conditions, these esters can be hydrolyzed to provide the necessary free zeaxanthin for the NPQ process. However, some studies in red algae have shown that NPQ can occur without a direct, immediate correlation to the xanthophyll cycle, suggesting alternative or complementary photoprotective mechanisms may be at play in different organisms. researchgate.net

Table 2: Components of the Xanthophyll Cycle

CarotenoidRole in NPQ
Violaxanthin Precursor, converted to zeaxanthin under high light.
Antheraxanthin Intermediate in the conversion of violaxanthin to zeaxanthin.
Zeaxanthin Active quencher of excess light energy.

Singlet Oxygen Scavenging Mechanisms in vitro and in Lower Organisms

The conjugated double bond system of zeaxanthin is highly effective at quenching singlet oxygen, a highly reactive and damaging form of oxygen produced during photosynthesis and other metabolic processes. Zeaxanthin can physically quench singlet oxygen by absorbing its excess energy and dissipating it as heat, returning to its ground state without being chemically altered. It can also chemically react with singlet oxygen, although this leads to its degradation.

Esterification of zeaxanthin with fatty acids like myristic and palmitic acid does not significantly alter the electronic properties of the polyene chain responsible for its antioxidant activity. Therefore, this compound is expected to be an effective singlet oxygen scavenger. Its high lipophilicity would allow it to be concentrated in lipid-rich environments, such as cellular membranes and lipid droplets, providing targeted protection against lipid peroxidation.

Influence on Cellular Signaling Pathways in Model Systems (e.g., cell cultures, yeast, Drosophila, C. elegans)

While direct research on the specific influence of this compound on cellular signaling pathways is limited, studies on closely related compounds, namely zeaxanthin and its dipalmitate ester, provide significant insights into its potential mechanisms of action in various non-clinical model systems. These investigations highlight the modulation of key signaling cascades involved in cellular processes such as inflammation, apoptosis, oxidative stress, and cell adhesion.

Research has demonstrated that zeaxanthin and its esters can exert significant effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in stress responses and cellular regulation. nih.govplos.orgnih.gov For instance, in a mouse model of photoreceptor degeneration, zeaxanthin dipalmitate has been shown to inhibit the ERK and p38 pathways. plos.orgplos.org Furthermore, a study using a cellular model of alcoholic fatty liver disease confirmed that the beneficial effects of zeaxanthin dipalmitate were abolished by the inhibition of p38 MAPK and ERK, underscoring the importance of this pathway in its mechanism of action. nih.gov

In addition to the MAPK pathway, zeaxanthin dipalmitate has been found to modulate the STAT3 and CCL2 pathways in a mouse model of photoreceptor degeneration. plos.orgplos.org In the context of alcoholic fatty liver disease, zeaxanthin dipalmitate has been observed to diminish the activity of nuclear factor kappa B (NF-κB) by restoring its inhibitor, IκBα. nih.gov This suggests a potent anti-inflammatory role mediated through the regulation of this key transcription factor.

Studies utilizing zeaxanthin-rich extracts from Lycium barbarum (Goji berry) have revealed selective modulation of cellular adhesion and MAPK signaling in normal versus cancerous skin cells. In human fibroblast cell lines (BJ), these extracts were found to upregulate the expression of CD44 and CD105, while in malignant melanoma cells (A375), their expression was downregulated. nih.govresearchgate.net At a mechanistic level, these extracts selectively influenced the MAPK components ERK, JNK, and p38 in these cell lines, indicating a potential for targeted therapeutic applications. nih.gov

The antioxidant properties of zeaxanthin also contribute to its influence on cellular signaling. By scavenging reactive oxygen species (ROS), zeaxanthin can prevent the initiation of stress-induced signaling cascades that can lead to cellular damage and apoptosis. mdpi.comnih.govnih.gov For example, in human lens epithelial cells, zeaxanthin has been shown to protect against oxidative damage by up-regulating the activity of antioxidant enzymes such as glutathione (B108866) (GSH), catalase, and superoxide (B77818) dismutase (SOD). mdpi.com

The uptake and metabolism of zeaxanthin esters are also crucial for their biological activity. Esterified forms of zeaxanthin, such as the dipalmitate, are hydrolyzed by carboxyl ester lipase during digestion, which enhances their bioavailability. researchgate.net Once inside the cells, they can be re-esterified or exist in their free form to exert their biological effects. researchgate.net

The following table summarizes the key research findings on the influence of zeaxanthin and its dipalmitate ester on cellular signaling pathways in various model systems.

Compound/ExtractModel SystemObserved EffectsSignaling Pathway(s) Implicated
Zeaxanthin Dipalmitate Mouse model of photoreceptor degenerationReduced inflammation, apoptosis, and oxidative stress.Inhibition of STAT3, CCL2, ERK, and p38 pathways. plos.orgplos.org
Zeaxanthin Dipalmitate Rat model of alcoholic fatty liver diseaseReduced liver function abnormalities.Modulation of MAPK (p38, JNK, ERK) and NF-κB pathways. nih.gov
Zeaxanthin-rich extract Human fibroblast (BJ) and malignant melanoma (A375) cell linesSelective modulation of cellular adhesion markers (CD44, CD105).Selective influence on MAPK pathway (ERK, JNK, p38). nih.govresearchgate.net
Zeaxanthin Human lens epithelial cellsProtection against oxidative damage.Upregulation of antioxidant enzymes (GSH, catalase, SOD). mdpi.com

It is important to note that while these findings for zeaxanthin and zeaxanthin dipalmitate are informative, further research is necessary to elucidate the specific effects of this compound on cellular signaling pathways. The distinct fatty acid composition of this particular ester may lead to unique interactions and modulatory effects within cellular systems.

Degradation Pathways and Environmental Stability

Oxidative Degradation Mechanisms

Oxidative degradation is a major pathway for the deterioration of zeaxanthin (B1683548) myristate palmitate, leading to a loss of color and biological activity. This process can occur through both enzymatic and non-enzymatic reactions.

The primary enzymatic degradation pathway for zeaxanthin myristate palmitate involves hydrolysis of the ester bonds by lipases. Carboxyl ester lipase (B570770) (CEL), a digestive enzyme, has been shown to hydrolyze zeaxanthin esters, releasing free zeaxanthin and the constituent fatty acids. nih.gov While this process is crucial for the absorption and metabolism of the compound in biological systems, similar enzymatic activity from microbial sources or endogenous plant enzymes can lead to its degradation during storage and processing. The hydrolysis of the ester linkage exposes the more susceptible free zeaxanthin to further oxidative attack.

In addition to lipases, other enzymes such as lipoxygenases can indirectly contribute to the degradation of this compound. Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids, generating free radicals that can then attack the polyene chain of zeaxanthin.

Non-enzymatic autoxidation is a spontaneous process that occurs in the presence of oxygen. The long conjugated polyene chain of this compound is highly susceptible to attack by radical species. The antioxidant mechanism of zeaxanthin involves its ability to quench singlet oxygen and scavenge various free radicals, including superoxide (B77818) and hydroxyl radicals. researchgate.netnih.gov However, in this process, the zeaxanthin molecule itself is oxidized and degraded.

Binding to proteins, such as glutathione (B108866) S-transferase (GSTP1), has been shown to stabilize zeaxanthin against radical-induced degradation, thereby enhancing its antioxidant property. nih.gov The esterification with myristic and palmitic acids may also offer some protection to the polyene chain from radical attack compared to free zeaxanthin. The degradation can result in a variety of oxidation products, including epoxides, apocarotenals, and other short-chain compounds, leading to a loss of the characteristic color and biological function. psu.edu

Photodegradation Mechanisms

Exposure to light, particularly in the presence of oxygen, is a significant factor in the degradation of this compound. Photodegradation involves both isomerization and cleavage of the molecule.

Light can induce the isomerization of the stable all-trans isomer of zeaxanthin to various cis isomers. This change in geometric configuration can alter the biological activity and physical properties of the molecule. The continued exposure to light can lead to the cleavage of the polyene chain, resulting in the formation of smaller, colorless molecules and a complete loss of function. Studies on retinyl palmitate, another esterified lipid-soluble vitamin, have shown that UVA light can lead to the formation of various photodecomposition products through both free radical and ionic photodissociation mechanisms. A similar process can be inferred for this compound due to its conjugated double bond system.

The rate and extent of photodegradation are dependent on the wavelength and intensity of the incident light. Carotenoids, including zeaxanthin, have characteristic absorption spectra, and light within these absorption bands is most effective at initiating degradation. Shorter wavelengths of light, such as UV and blue light, are generally more damaging than longer wavelengths. Increased light intensity accelerates the rate of photodegradation.

Thermal Degradation Processes

Elevated temperatures can cause significant degradation of this compound. Thermal stress can lead to both isomerization and oxidative degradation. Studies on other xanthophyll esters have demonstrated that esterified forms are generally more resistant to thermal degradation than their free forms. acs.org However, prolonged exposure to high temperatures will inevitably lead to the breakdown of the molecule. The degradation products of thermal processing are often a complex mixture of isomers and oxidative cleavage products. The presence of antioxidants can help to mitigate thermal degradation to some extent. nih.gov

Factors Influencing Degradation Kinetics in Different Matrices (e.g., pH, Temperature, Oxygen, Food Matrix)

The rate at which this compound degrades is not constant; it is significantly influenced by the surrounding environment. Key factors include the pH, temperature, presence of oxygen, and the composition of the food matrix in which the compound is incorporated.

pH: The acidity or alkalinity of the medium can affect the stability of zeaxanthin esters. While direct studies on this compound are limited, research on similar compounds provides insights. For instance, the stability of retinyl palmitate, another fat-soluble vitamin ester, is shown to decrease at lower (pH 4.0) and higher (pH 8.0) pH levels, while being relatively stable between pH 5.6 and 7.0. nih.gov In food systems, zeaxanthin can be protected by forming complexes with proteins like whey protein isolate, and the stability of these complexes is pH-dependent. nih.gov The binding affinity of lutein (B1675518) and zeaxanthin to whey protein isolate, which can protect the carotenoids from degradation, varies with pH, suggesting that the stability of this compound in a protein-rich food matrix would also be pH-sensitive. nih.gov

Temperature: Thermal processing and storage temperature are major determinants of the stability of zeaxanthin esters. Studies on lutein and its myristate esters have demonstrated that esterification significantly enhances thermal stability. Free lutein is highly susceptible to heat, while lutein monomyristate is more stable, and lutein dimyristate is very stable. nih.gov This suggests that this compound would exhibit greater thermal stability than free zeaxanthin. However, high temperatures will inevitably lead to degradation. For instance, the degradation of zeaxanthin dipalmitate, a closely related compound, has been observed to accelerate at higher storage temperatures. One study showed a more significant decrease in the content of zeaxanthin dipalmitate in wolfberry when stored at a high temperature (45 ± 5 °C) compared to ambient temperature (25 ± 5 °C).

Oxygen: The presence of oxygen is a primary driver of carotenoid degradation through oxidation. The polyene chain of zeaxanthin is highly susceptible to attack by oxygen and free radicals. Esterification can offer some protection against oxidative degradation. Stability testing of crystalline zeaxanthin has shown that to maintain stability, it is essential to store it in airtight containers under inert gas and protected from light, often with the addition of antioxidants like sodium ascorbate. fao.org The degradation of retinyl palmitate is also significantly influenced by oxygen, with antioxidants like butylated hydroxy toluene (B28343) (BHT) inhibiting photodegradation, indicating the involvement of oxygen in the degradation process.

Food Matrix: The food matrix in which this compound is incorporated plays a crucial role in its stability. The presence of fats, proteins, and antioxidants within the matrix can protect the compound from degradation. For example, zeaxanthin in food products like fruit juices, soy drinks, and yogurts has been shown to be stable for up to 12 months, whereas in extruded cereals, a significant loss was observed. fao.org The type of emulsion can also affect stability. Encapsulation of zeaxanthin dipalmitate in an oil-in-water emulsion stabilized with flaxseed gum and a complex of flaxseed protein isolate and polyphenols has been shown to improve its storage stability. Furthermore, the presence of dietary lipids is essential for the absorption of lipophilic compounds like zeaxanthin esters.

Interactive Data Table: Factors Affecting Zeaxanthin Ester Stability

FactorConditionEffect on StabilityCompound Studied
pH pH 4.0 and 8.0Decreased stabilityRetinyl Palmitate nih.gov
pH 5.6 - 7.0Relatively stableRetinyl Palmitate nih.gov
pH-dependent binding to whey proteinInfluences stabilityLutein/Zeaxanthin nih.gov
Temperature High temperature (45 ± 5 °C)Increased degradationZeaxanthin Dipalmitate
Ambient temperature (25 ± 5 °C)Slower degradationZeaxanthin Dipalmitate
Heat treatmentEsterified form more stableLutein Myristate Esters nih.gov
Oxygen Presence of oxygenPromotes degradationZeaxanthin fao.org
Storage under inert gasIncreased stabilityZeaxanthin fao.org
Food Matrix Protein complexes (whey)Increased stabilityLutein/Zeaxanthin nih.gov
Emulsions (e.g., with flaxseed gum)Increased stabilityZeaxanthin Dipalmitate
Extruded cerealsDecreased stabilityZeaxanthin fao.org

Formation and Identification of Degradation Products

The degradation of this compound involves a series of chemical reactions that break down the molecule into smaller compounds. The primary degradation pathway is believed to begin with the hydrolysis of the ester bonds, followed by the oxidation of the zeaxanthin molecule.

The initial step in the degradation process within a biological or aqueous environment is the enzymatic or chemical hydrolysis of the ester linkages. nih.govresearchgate.net This reaction cleaves the myristate and palmitate fatty acids from the zeaxanthin backbone, resulting in the formation of free zeaxanthin, myristic acid, and palmitic acid. nih.govresearchgate.netkeyboardedn.ro

Once in its free form, the zeaxanthin molecule is susceptible to oxidation and isomerization due to factors like heat, light, and oxygen. The long polyene chain is the most reactive part of the molecule. Oxidation can lead to the formation of a variety of degradation products. nih.govnih.gov

Commonly identified degradation products of zeaxanthin include:

Geometric Isomers: The all-trans configuration of zeaxanthin can be converted to various cis-isomers, such as 9-cis-zeaxanthin and 13-cis-zeaxanthin. nih.gov

Epoxides: Oxidation can lead to the formation of epoxides at various positions along the polyene chain.

Apo-zeaxanthinals: Cleavage of the polyene chain results in the formation of shorter-chain aldehydes known as apo-zeaxanthinals.

Keto-carotenoids: Oxidation of the hydroxyl groups in the ionone (B8125255) rings can lead to the formation of keto-carotenoids such as 3-hydroxy-β,ε-caroten-3'-one. nih.gov

The identification of these degradation products is typically achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS). nih.gov These methods allow for the separation, identification, and quantification of the various degradation products formed under different conditions.

Interactive Data Table: Degradation Products of Zeaxanthin Esters

Initial CompoundDegradation ProcessPrimary Degradation ProductsSecondary Degradation Products
This compoundHydrolysisFree Zeaxanthin, Myristic Acid, Palmitic Acid-
Free ZeaxanthinOxidation & Isomerization-Geometric Isomers (e.g., 9-cis, 13-cis), Epoxides, Apo-zeaxanthinals, Keto-carotenoids nih.govnih.gov

Future Research Directions and Emerging Methodologies

Advanced Omics Approaches in Zeaxanthin (B1683548) Myristate Palmitate Research

Future investigations into zeaxanthin myristate palmitate are increasingly leveraging advanced "omics" technologies to provide a holistic understanding of its metabolism, function, and interactions within biological systems. These high-throughput methods allow for a comprehensive analysis of molecules at various biological levels, from lipids and metabolites to the proteins that govern their synthesis and degradation.

Lipidomics and metabolomics are powerful analytical platforms for the detailed characterization of complex lipid and metabolite profiles in biological samples. In the context of this compound, these approaches are crucial for identifying and quantifying the full spectrum of zeaxanthin esters present in a given source.

Detailed research findings indicate that a single xanthophyll, like zeaxanthin, can be esterified with a wide variety of fatty acids, leading to a complex mixture of mono- and di-esters. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for this type of analysis. nih.gov LC-MS methods, particularly with Atmospheric Pressure Chemical Ionization (APCI), can unequivocally identify specific esters like zeaxanthin dipalmitate, monomyristate, and other combinations by separating them chromatographically and identifying them based on their unique mass-to-charge ratios. nih.govresearchgate.net

Lipidomics studies have successfully profiled zeaxanthin esters in various plant sources. For example, wolfberries (Lycium barbarum) are known to contain a high concentration of zeaxanthin esters, with zeaxanthin dipalmitate being a major component. researchgate.net Other sources identified as rich in zeaxanthin esters include orange peppers (Capsicum annuum) and Chinese lanterns (Physalis alkekengi). nih.gov A significant challenge in these analyses is the presence of interfering compounds like triacylglycerides (TAGs), which can suppress ionization and create high background noise in mass spectrometry, necessitating robust sample clean-up procedures. nih.gov

Table 1: Identified Zeaxanthin Esters in Various Plant Sources This table is interactive. You can sort and filter the data.

Plant Source Predominant Ester Form(s) Identified Analytical Method Reference
Wolfberry (Lycium barbarum) Zeaxanthin dipalmitate LC-MS researchgate.net
Orange Pepper (Capsicum annuum) Zeaxanthin diesters and monoesters LC-MS nih.govresearchgate.net
Chinese Lantern (Physalis alkekengi) Zeaxanthin diesters LC-MS nih.gov
Sarsaparilla Berries Zeaxanthin monomyristate Not Specified researchgate.net
Squash Zeaxanthin monoesters Not Specified researchgate.net

Understanding the biosynthesis and breakdown of this compound requires the identification and characterization of the enzymes responsible for these processes. Proteomics, the large-scale study of proteins, is a key methodology for discovering these esterifying (acyltransferase) and hydrolyzing (esterase) enzymes.

While the specific enzymes that catalyze the esterification of zeaxanthin with myristic and palmitic acid in plants are not fully elucidated, research on related processes provides important clues. In humans and animals, the hydrolysis of dietary carotenoid esters, including zeaxanthin esters, is a critical step for absorption. mdpi.com This process is facilitated by pancreatic enzymes such as carboxyl ester lipase (B570770) (CEL). researchgate.netmdpi.com In vitro studies have demonstrated that CEL can effectively hydrolyze zeaxanthin esters back to free zeaxanthin, which is necessary for its uptake by intestinal cells. researchgate.netmdpi.com

Table 2: Key Enzyme Families in Xanthophyll Metabolism This table is interactive. You can sort and filter the data.

Enzyme Family Function Known Examples/Substrates Relevance to Zeaxanthin Esters Reference
Carboxyl Ester Lipase (CEL) Hydrolysis of esters Retinyl esters, Zeaxanthin esters Hydrolyzes dietary zeaxanthin esters in the intestine for absorption. researchgate.netmdpi.comnih.gov
Acyltransferases Esterification Retinol (forming retinyl esters) Putative enzymes responsible for forming zeaxanthin esters in plants. nih.gov
Carotenoid Cleavage Dioxygenases (CCDs) Oxidative cleavage β-carotene, Zeaxanthin Degrade the carotenoid backbone, affecting the substrate pool for esterification. nih.govnih.govacs.orgoup.com
Glutathione (B108866) S-Transferase (GSTP1) Binding Protein Zeaxanthin, Mesozeaxanthin Binds zeaxanthin in the retina, potentially influencing its stability and metabolism. mdpi.com

Application of Advanced Imaging Techniques for Localization Studies

Determining the precise subcellular location of this compound is crucial for understanding its biological function. Advanced imaging techniques are emerging as powerful tools for these localization studies.

Confocal resonance Raman microscopy is a non-invasive technique that can map the distribution of specific carotenoids within tissues at high resolution. nih.govresearchgate.net This method utilizes the unique vibrational frequencies of the carotenoid's conjugated polyene chain when excited by a specific wavelength of light. nih.gov Studies using this technique on the human retina have successfully differentiated and mapped the distribution of lutein (B1675518) and zeaxanthin, showing a high concentration of zeaxanthin in the foveal center. nih.govnih.gov While these studies primarily detect the core carotenoid molecule, in tissues where esters are the predominant storage form, the localization of zeaxanthin implies the location of its esters. This technology could be applied to plant tissues, such as those from Lycium barbarum, to visualize where zeaxanthin esters are sequestered within the cell, for example, in plastoglobuli within chromoplasts. google.com

Other advanced modalities like optical coherence tomography (OCT) and fundus fluorescein (B123965) angiography (FFA) are used clinically to visualize retinal structures and are being enhanced by computational analysis, but Raman microscopy offers specific biochemical information. numberanalytics.comresearchgate.net

Synthetic Biology Approaches for Enhanced Biosynthesis in Engineered Systems

The industrial demand for natural carotenoids has driven the development of synthetic biology and metabolic engineering approaches to produce these compounds in microbial hosts. nih.govnih.gov These strategies offer a sustainable and controllable alternative to agricultural extraction.

The biosynthesis of zeaxanthin in engineered microorganisms like Escherichia coli and the yeast Yarrowia lipolytica has been successfully achieved. nih.govoup.comfrontiersin.org The general strategy involves:

Establishing a β-carotene chassis: Key genes for carotenoid synthesis, such as crtE (geranylgeranyl pyrophosphate synthase), crtB (phytoene synthase), and crtI (phytoene desaturase), are introduced into the host to produce lycopene (B16060). The subsequent introduction of crtY (lycopene β-cyclase) leads to the production of β-carotene. frontiersin.orgnih.gov

Hydroxylation to Zeaxanthin: The crucial step for zeaxanthin production is the expression of a β-carotene hydroxylase, encoded by the crtZ gene. nih.govfrontiersin.org The choice of the crtZ gene source is critical, as enzymes from different organisms (e.g., Pantoea ananatis) exhibit varying levels of activity in different hosts. nih.govoup.com

To produce this compound, this engineered system would need to be coupled with the host's fatty acid metabolism. The native fatty acid pool of the microorganism, which includes myristic and palmitic acids, could potentially be utilized by endogenous or co-expressed acyltransferase enzymes to esterify the newly synthesized zeaxanthin. Enhancing the production of specific fatty acids and identifying efficient acyltransferases are key targets for producing specific zeaxanthin esters through synthetic biology. nih.gov

Table 3: Genes and Hosts in Engineered Zeaxanthin Biosynthesis This table is interactive. You can sort and filter the data.

Gene Encoded Enzyme Function Host Organism(s) Reference
crtE Geranylgeranyl pyrophosphate synthase Synthesizes GGPP, a key precursor E. coli, Y. lipolytica frontiersin.orgfrontiersin.org
crtB Phytoene (B131915) synthase Converts GGPP to phytoene E. coli, Y. lipolytica oup.comfrontiersin.org
crtI Phytoene desaturase Converts phytoene to lycopene E. coli, Y. lipolytica frontiersin.orgnih.gov
crtY Lycopene β-cyclase Converts lycopene to β-carotene E. coli, Y. lipolytica nih.govfrontiersin.org
crtZ β-carotene hydroxylase Converts β-carotene to zeaxanthin E. coli, Y. lipolytica, Synechocystis sp. nih.govfrontiersin.orgnih.gov

Elucidation of Novel Metabolic Intermediates and Pathways

While the core pathway to zeaxanthin is well-established, research continues to uncover novel intermediates and alternative metabolic routes. The biosynthesis of carotenoids begins with the precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These are converted to the C40 backbone of phytoene, which is then desaturated to form lycopene. Cyclization of lycopene yields β-carotene, and subsequent hydroxylation by β-carotene hydroxylase (CrtZ) produces zeaxanthin. nih.govmdpi.com

Metabolomic analyses are critical for discovering previously uncharacterized intermediates. mdpi.com For instance, studies on the transformation of dietary carotenoids in humans have identified various oxidative metabolites of lutein and zeaxanthin, suggesting that complex metabolic grids exist. researchgate.net In the context of this compound, this means that beyond the primary ester, a variety of other esterified forms and apocarotenoid esters could be present as minor intermediates or side products. The cleavage of zeaxanthin by CCD enzymes can produce intermediates like 3-OH-β-cyclocitral and C16 dialdehyde, which could themselves be subject to further metabolic changes. acs.org Untargeted metabolomics of plants rich in zeaxanthin esters is a promising avenue for mapping these extended metabolic networks. mdpi.com

Computational Chemistry and Molecular Modeling of Zeaxanthin Ester Interactions

Computational chemistry and molecular modeling provide powerful in silico tools to predict and analyze the behavior of molecules like zeaxanthin esters at an atomic level. These methods can offer insights into how these molecules interact with proteins and cell membranes, which is difficult to observe directly through experimental means.

Molecular dynamics (MD) simulations have been used to study the orientation and stability of zeaxanthin within lipid bilayers. nih.govfrontiersin.org These studies show that due to its two polar hydroxyl groups, zeaxanthin typically adopts a transmembrane orientation, with the hydroxylated ionone (B8125255) rings anchored near the polar headgroups of the membrane lipids. nih.govfrontiersin.org Esterification with long fatty acid chains like myristate and palmitate would significantly increase the lipophilicity of the molecule. Modeling studies could predict how this structural change affects the molecule's position and dynamics within a membrane, potentially leading to different interactions with membrane-bound proteins or altering membrane properties.

Furthermore, molecular docking can be used to model the interaction between zeaxanthin esters and the active sites of enzymes, such as hydrolyzing lipases or binding proteins like GSTP1. researchgate.netmdpi.com Such models can help explain substrate specificity and predict which enzymes are likely candidates for catalyzing the formation or breakdown of this compound. researchgate.net

Development of Standardized Reference Materials for Research

The advancement of research into complex lipophilic compounds such as this compound is intrinsically linked to the availability of pure, stable, and well-characterized reference materials. These standards are fundamental for ensuring the accuracy, reproducibility, and comparability of analytical data across different studies and laboratories. However, the development of such standards for xanthophyll esters, including mixed diesters like this compound, presents significant scientific and logistical challenges.

A primary obstacle is the immense structural diversity of xanthophyll esters found in nature. A single xanthophyll, like zeaxanthin, can be esterified with numerous different fatty acids at one or both of its hydroxyl groups, leading to a vast array of potential compounds with similar chemical properties. nih.gov This complexity makes the isolation and purification of a single, specific ester like this compound a difficult task.

Furthermore, the commercial availability of reference standards for xanthophyll esters is exceptionally limited. nih.govresearchgate.net Consequently, researchers often have to resort to in-house synthesis to obtain the necessary standards for their work. researchgate.net The synthesis of a mixed diester like this compound requires precise, multi-step chemical or enzymatic processes to attach the correct fatty acids (myristic acid and palmitic acid) to the zeaxanthin backbone. researchgate.net These synthetic routes must be carefully controlled to achieve a high purity of the desired compound and to minimize the formation of by-products, such as monoesters or diesters with incorrect fatty acid combinations.

Once synthesized or isolated, the characterization and validation of the reference material are critical. This involves a suite of analytical techniques to confirm the identity and purity of the compound. Liquid chromatography combined with mass spectrometry (LC-MS) is an indispensable tool for unequivocally identifying specific zeaxanthin esters based on their molecular mass and fragmentation patterns. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy may also be required for complete structural elucidation. researchgate.net

The lack of readily available standards complicates the accurate quantification of these compounds in various matrices. A common practice is to use a more accessible standard, such as free (unesterified) zeaxanthin, for calibration. nih.gov However, this approach can introduce inaccuracies. To overcome this, some methods propose the concept of a "composite-specific absorbance," which requires saponifying a sample to determine the relative profile of its constituent isomers and then calculating a specific absorbance value for the mixture. researchgate.netnih.gov While innovative, this highlights the pressing need for pure, individual ester standards to validate such methods and to avoid errors in calculating total carotenoid content. researchgate.netnih.gov

The table below outlines the key challenges and the necessary steps involved in the development of a standardized reference material for this compound.

Development Stage Key Challenges Required Methodologies & Technologies Purpose
Procurement/Synthesis Limited commercial availability; complexity of mixed-ester synthesis.Multi-step enzymatic or chemical synthesis; isolation from natural sources like wolfberries or marigold. researchgate.netnih.govgoogle.comTo obtain the target compound.
Purification Separation from a complex mixture of similar carotenoid esters and triacylglycerides. nih.govHigh-Performance Liquid Chromatography (HPLC) on specialized columns (e.g., C30); Column chromatography. researchgate.netgoogle.comTo achieve high purity (>95-97%) of the reference material. google.com
Identification Unequivocal confirmation of the specific fatty acid esters (myristate and palmitate) attached to the zeaxanthin molecule.Liquid Chromatography-Mass Spectrometry (LC-MS); Atmospheric Pressure Chemical Ionization (APCI)-MS. nih.govTo confirm the chemical identity and structure.
Quantification & Validation Lack of a certified standard for calibration; ensuring stability and lot-to-lot consistency.Quantitative Nuclear Magnetic Resonance (qNMR); Development of validated analytical methods (e.g., HPLC-UV). researchgate.netnih.govTo establish the concentration and purity of the standard and ensure its reliability for research.
Certification Meeting the stringent requirements of metrological institutes for designation as a Certified Reference Material (CRM).Production in accordance with ISO/IEC 17025 standards. lgcstandards.comTo provide a traceable, high-quality standard for widespread scientific use.

Q & A

Q. What are the optimal methods for extracting Zeaxanthin Myristate Palmitate from biological matrices?

The Bligh-Dyer method is a robust approach for lipid extraction, utilizing chloroform-methanol mixtures to efficiently isolate lipids while minimizing degradation. For this compound, homogenize wet tissue in a 2:1 chloroform-methanol ratio to form a miscible system with tissue water. After dilution with chloroform and water, the lipid-rich chloroform layer is isolated. This method ensures high reproducibility and rapid processing (~10 minutes), critical for preserving labile carotenoid esters . Adjustments may include cold solvent use to prevent oxidation.

Q. How can HPLC-DAD be optimized for profiling this compound in plant tissues?

Reverse-phase HPLC with diode-array detection (DAD) is standard for carotenoid analysis. Use a C30 column for superior separation of esterified xanthophylls. Mobile phases typically combine methanol, methyl-tert-butyl ether, and water gradients. Detection at 450 nm captures zeaxanthin derivatives, while spectral analysis (350–550 nm) confirms ester identity. For quantification, calibrate with purified this compound standards and validate via spike-recovery experiments in complex matrices like goji berries .

Advanced Research Questions

Q. What enzymatic pathways govern the esterification of zeaxanthin with myristate and palmitate in vivo?

Esterification involves fatty acid acyltransferases that link zeaxanthin to myristate (C14:0) and palmitate (C16:0). In arbuscular mycorrhizal fungi, exogenous myristate undergoes elongation to palmitate via fatty acid synthase (FAS), followed by desaturation to C16:1Δ11 by Δ11-desaturases like DES2 . For zeaxanthin, esterification likely occurs in plastid membranes, mediated by membrane-bound acyltransferases. Isotopic labeling (e.g., [¹³C]-myristate) can track carbon flux into esterified products .

Q. How do myristate and palmitate differentially modulate autophagic flux in cellular models?

Myristate, but not palmitate, activates autophagy in cardiomyocytes by upregulating BECN1 and promoting LC3-I to LC3-II conversion. This specificity may stem from myristate's role in post-translational protein modification (e.g., amide-linked acylation) versus palmitate's thioester linkages, which influence signaling pathways like apoptosis . Experimental designs should compare fatty acid treatments under nutrient-stress conditions, using GFP-LC3 puncta formation and immunoblotting as readouts.

Q. What strategies resolve co-eluting esterified zeaxanthin isomers in complex mixtures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) distinguishes isomers via fragmentation patterns. For this compound, monitor precursor ions (e.g., m/z 1045.6 for C14:0/C16:0 esters) and characteristic neutral losses (e.g., 256.24 Da for palmitate). Complementary NMR (¹H and ¹³C) can confirm acyl group positions on the zeaxanthin backbone .

Q. What challenges arise in synthesizing this compound with high stereochemical purity?

Chemical synthesis requires regioselective esterification of zeaxanthin's hydroxyl groups. Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) offer better stereocontrol but face substrate solubility issues in non-polar solvents. A dual-phase system (aqueous-organic) may improve yield. Purity is validated via chiral HPLC and optical rotation measurements. Contaminants like dipalmitate esters are removed via silica gel chromatography .

Q. How do dietary fatty acids influence this compound’s integration into VLDL-TG metabolism?

High-fat (HF) diets enhance hepatic palmitate synthesis, correlating with VLDL-TG palmitate content (r=0.55, p=0.04), while low-fat (LF) diets increase myristate-VLDL-TG associations (r=0.79, p=0.0008) . To study this compound’s metabolic fate, use stable isotope tracers (e.g., [U-¹³C]-glucose) to track fatty acid elongation/desaturation in hepatocyte models. Pair with lipoprotein fractionation to isolate VLDL-TG pools.

Q. How can researchers reconcile discrepancies in fatty acid synthesis rates under varying dietary conditions?

Contradictory data (e.g., HF vs. LF diet effects on FA synthesis) may stem from differential enzyme regulation (e.g., FASN, SCD1). Use multivariate regression to model interactions between dietary FA intake, hepatic DNL rates, and this compound ester profiles. Controlled feeding trials in animal models can isolate dietary effects from genetic variability .

Methodological Notes

  • Data Contradiction Analysis : Employ meta-analytical frameworks to compare studies, adjusting for confounding variables (e.g., diet composition, sample size).
  • Experimental Design : Use factorial designs to test interactions between fatty acid availability, enzymatic activity, and carotenoid esterification.
  • Validation : Cross-validate findings using orthogonal techniques (e.g., LC-MS + NMR) and independent cohorts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.